molecular formula C26H25N5O3S B11964247 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11964247
M. Wt: 487.6 g/mol
InChI Key: MQFJCFRKZPCVOS-JVWAILMASA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C28H29N5O6S. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as a drug candidate for treating infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. The sulfanyl and acetohydrazide groups also contribute to the compound’s activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups and biological activities. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the importance of structural diversity in drug discovery and development.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-18-8-7-9-19(14-18)16-27-28-24(32)17-35-26-30-29-25(31(26)21-10-5-4-6-11-21)20-12-13-22(33-2)23(15-20)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+

InChI Key

MQFJCFRKZPCVOS-JVWAILMASA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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